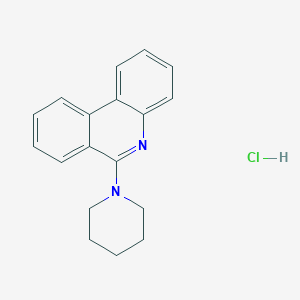
6-(1-piperidinyl)phenanthridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-piperidinyl)phenanthridine hydrochloride, commonly known as PPC, is a synthetic compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs.
Wirkmechanismus
PPC acts as a selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 6-(1-piperidinyl)phenanthridine hydrochloride, PPC can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. Additionally, PPC has been found to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. PPC has also been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PPC has several advantages as a research tool. It is a potent and selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, making it a useful tool for studying the role of 6-(1-piperidinyl)phenanthridine hydrochloride in various cellular processes. Additionally, PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, there are also some limitations to using PPC in lab experiments. PPC can be toxic at high concentrations, making it essential to use appropriate safety measures when handling the compound.
Zukünftige Richtungen
There are several future directions for research on PPC. One potential direction is to explore its potential therapeutic applications further. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. Additionally, further studies are needed to understand the mechanisms underlying its therapeutic effects fully. Another potential direction is to explore the use of PPC in combination with other drugs. PPC has been found to have synergistic effects with some drugs, making it a potential candidate for combination therapy. Finally, further studies are needed to understand the safety and toxicity of PPC fully.
Synthesemethoden
PPC is synthesized through a multi-step process, starting with the reaction of 2-chlorobenzaldehyde with piperidine to form 2-(1-piperidinyl)benzaldehyde. This intermediate is then reacted with 1,2-dihydro-2-oxo-quinoline-4-carboxylic acid to form the final product, PPC hydrochloride.
Wissenschaftliche Forschungsanwendungen
PPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. PPC has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. Additionally, PPC has been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-piperidin-1-ylphenanthridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18;/h2-5,8-11H,1,6-7,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCLEQEYXTBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Piperidin-1-yl-phenanthridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

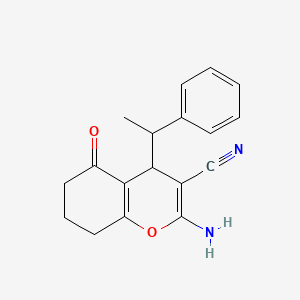
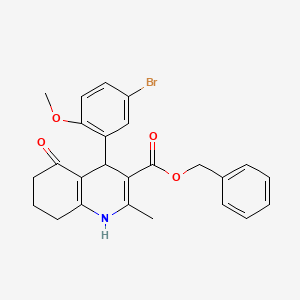
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
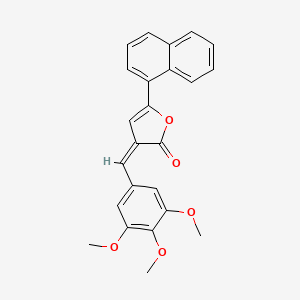
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
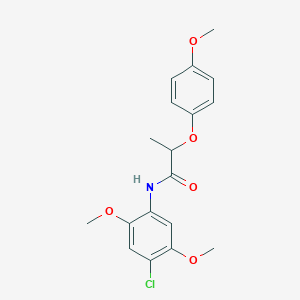
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)
![2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)